molecular formula C24H24FN7 B2729333 N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946217-79-4

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B2729333
CAS No.: 946217-79-4
M. Wt: 429.503
InChI Key: UVRMWPDPTLFZAN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a complex organic compound that features a pteridine core, substituted with a piperazine ring and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pteridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the piperazine ring and aromatic groups can be done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often involving:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for large-scale production.

    Automated purification systems: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions could be used to modify the pteridine core or the piperazine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common for modifying the aromatic groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes or receptors.

    Medicine: Potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]pteridin-4-amine
  • N-(2,4-dimethylphenyl)-2-[4-(4-bromophenyl)piperazin-1-yl]pteridin-4-amine

Uniqueness

The unique combination of substituents in N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7/c1-16-3-8-20(17(2)15-16)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)19-6-4-18(25)5-7-19/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRMWPDPTLFZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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